molecular formula C12H13NO2 B12284136 4,5-Dimethyl-2-p-tolyl-oxazole 3-oxide

4,5-Dimethyl-2-p-tolyl-oxazole 3-oxide

Cat. No.: B12284136
M. Wt: 203.24 g/mol
InChI Key: JHWYQVITAXLLKM-UHFFFAOYSA-N
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Description

Oxazole,4,5-dimethyl-2-(4-methylphenyl)-,3-oxide is a heterocyclic organic compound with the molecular formula C11H11NO2 It is a derivative of oxazole, characterized by the presence of two methyl groups at positions 4 and 5, a 4-methylphenyl group at position 2, and an oxide group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole,4,5-dimethyl-2-(4-methylphenyl)-,3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzoyl chloride with 4,5-dimethyl-2-aminophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Oxazole,4,5-dimethyl-2-(4-methylphenyl)-,3-oxide.

Chemical Reactions Analysis

Types of Reactions

Oxazole,4,5-dimethyl-2-(4-methylphenyl)-,3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted oxazole compounds.

Scientific Research Applications

Oxazole,4,5-dimethyl-2-(4-methylphenyl)-,3-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Oxazole,4,5-dimethyl-2-(4-methylphenyl)-,3-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyloxazole: Lacks the 4-methylphenyl and oxide groups, resulting in different chemical properties and reactivity.

    2-Phenyl-4,5-dimethyloxazole: Similar structure but without the oxide group, leading to variations in its chemical behavior and applications.

    4-Methyl-2-phenyl-5-oxazolone: Contains a different functional group (oxazolone) and exhibits distinct reactivity and uses.

Uniqueness

Oxazole,4,5-dimethyl-2-(4-methylphenyl)-,3-oxide is unique due to the presence of the 4-methylphenyl and oxide groups, which confer specific chemical properties and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4,5-dimethyl-2-(4-methylphenyl)-3-oxido-1,3-oxazol-3-ium

InChI

InChI=1S/C12H13NO2/c1-8-4-6-11(7-5-8)12-13(14)9(2)10(3)15-12/h4-7H,1-3H3

InChI Key

JHWYQVITAXLLKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](C(=C(O2)C)C)[O-]

Origin of Product

United States

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